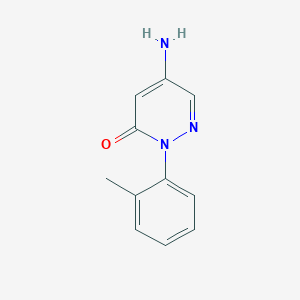

5-amino-2-(o-tolyl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

110310-27-5 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-amino-2-(2-methylphenyl)pyridazin-3-one |

InChI |

InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)14-11(15)6-9(12)7-13-14/h2-7H,12H2,1H3 |

InChI Key |

UWKJAIHLTASTBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 O Tolyl Pyridazin 3 2h One and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule. The protons on the pyridazinone ring would likely appear as distinct signals. For analogous 6-substituted pyridazin-3(2H)-ones, the methylene (B1212753) protons at positions 4 and 5 of a dihydropyridazinone ring typically appear as triplets. scielo.br In the case of an unsaturated pyridazinone ring, the protons at positions 4 and 6 would show characteristic chemical shifts and coupling constants. The protons of the o-tolyl group would exhibit signals in the aromatic region, typically between δ 7.0 and 8.0 ppm, with a characteristic singlet for the methyl group protons. The protons of the amino group at C5 would likely appear as a broad singlet, which would be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon (C3) of the pyridazinone ring is expected to resonate at a downfield chemical shift, typically in the range of δ 160-170 ppm, as observed in various pyridazinone derivatives. nih.govnih.gov The carbons of the pyridazinone ring (C4, C5, and C6) would have distinct chemical shifts influenced by the substituents. For pyridazin-3(2H)-one itself, the chemical shifts have been assigned as C3 at δ 164.00, C4 at δ 130.45, C5 at δ 134.71, and C6 at δ 139.02 ppm. rsc.org The carbons of the o-tolyl group would show signals in the aromatic region, with the methyl carbon appearing at a more upfield chemical shift.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes on Analogous Structures |

|---|---|---|

| ¹H (Pyridazinone Ring) | Varies based on saturation; typically δ 6.0 - 8.0 for unsaturated rings | Protons on the pyridazinone ring show characteristic shifts and couplings. scielo.br |

| ¹H (o-Tolyl-H) | δ 7.0 - 8.0 | Aromatic protons of the tolyl group. |

| ¹H (o-Tolyl-CH₃) | Singlet, ~δ 2.3 | Methyl protons of the tolyl group. researchgate.net |

| ¹H (NH₂) | Broad singlet, exchangeable with D₂O | Amino group protons. researchgate.net |

| ¹³C (C=O) | δ 160 - 170 | Carbonyl carbon of the pyridazinone ring. nih.govnih.govnih.gov |

| ¹³C (Pyridazinone Ring) | δ 120 - 150 | Chemical shifts are substituent-dependent. rsc.org |

| ¹³C (o-Tolyl-C) | δ 125 - 140 | Aromatic carbons of the tolyl group. |

| ¹³C (o-Tolyl-CH₃) | ~δ 20 | Methyl carbon of the tolyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule. For 5-amino-2-(o-tolyl)pyridazin-3(2H)-one, characteristic absorption bands are expected for the carbonyl group (C=O), the amino group (N-H), and the aromatic C-H and C=C bonds. The C=O stretching vibration of the pyridazinone ring typically appears in the region of 1650-1750 cm⁻¹. mdpi.comresearchgate.net The N-H stretching vibrations of the primary amino group are expected to be observed as two bands in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic and pyridazinone rings are found in the 1400-1600 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amino) | 3300 - 3500 | Stretching (asymmetric and symmetric) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Amide) | 1650 - 1750 | Stretching |

| C=C (Aromatic/Heterocyclic) | 1400 - 1600 | Stretching |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₁N₃O), the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as CO, N₂, or fragments from the tolyl group, providing further structural information. For example, in related pyridazinone structures, fragmentation often involves the cleavage of the pyridazinone ring. mdpi.com

Structure Activity Relationship Sar Elucidation of 5 Amino 2 O Tolyl Pyridazin 3 2h One Derivatives

Influence of the N-2 o-Tolyl Substituent: Positional Isomerism (e.g., ortho vs. para) and Aromatic Ring Substitutions

The substituent at the N-2 position of the pyridazinone ring plays a critical role in modulating the biological activity of this class of compounds. While direct comparative studies on the positional isomerism (ortho vs. para) of the tolyl group in 5-amino-2-tolylpyridazin-3(2H)-one are not extensively detailed in the available literature, research on related N-substituted pyridazinone derivatives provides valuable insights.

Studies on N-substituted-(p-tolyl)-pyridazin-3(2H)-one derivatives have been conducted to evaluate their biological activities, such as acetylcholinesterase (AChE) inhibitory activity. researchgate.net These studies, while not focused on the 5-amino substituted variant, underscore the importance of the tolyl moiety for activity. For instance, a series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives were synthesized and showed varying degrees of AChE inhibition, suggesting that the electronic and steric properties of the tolyl group and its substituents are key determinants of potency. researchgate.net

In a broader context of pyridazine (B1198779) derivatives, the nature and position of substituents on the N-phenyl ring significantly impact their pharmacological effects. For example, in a series of 2-aryl-pyridazinones screened for p38 MAP kinase inhibitory activity, the substitution pattern on the aryl ring was found to be a critical factor for potency. Although this study did not specifically compare ortho and para-tolyl groups, it highlights the general principle that the spatial arrangement and electronic nature of the N-aryl substituent are pivotal for effective ligand-target binding.

Furthermore, research on other heterocyclic systems, such as pyridine (B92270) derivatives, has shown that the position of substituents like methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity. nih.gov An increase in the number of such substituents has been correlated with increased potency. nih.gov Conversely, the presence of bulky groups or halogen atoms has been associated with lower antiproliferative activity in some pyridine series. nih.gov These general principles may be cautiously extrapolated to the tolyl group of 5-amino-2-(o-tolyl)pyridazin-3(2H)-one, suggesting that both the position of the methyl group (ortho, meta, or para) and the presence of other substituents on the tolyl ring would likely have a profound effect on the compound's biological profile.

Table 1: Representative N-substituted-(p-tolyl)pyridazin-3(2H)-one Derivatives and their AChE Inhibitory Activity

| Compound | Substituent at N-1 | AChE IC₅₀ (µM) |

| 5a | H | >100 |

| 5b | Methyl | 25.4 |

| 5c | Ethyl | 18.7 |

| 5d | Propyl | 12.1 |

| 5e | Butyl | 8.5 |

| 5f | Phenyl | 35.2 |

Data sourced from a study on N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives. researchgate.net The table is illustrative of the impact of N-1 substituents while the N-2 position is occupied by a p-tolyl group.

Impact of the 5-Amino Group on Ligand-Target Interactions and Biological Potency

The 5-amino group is a crucial functional group that significantly influences the biological activity of pyridazinone derivatives through its ability to form key hydrogen bonds and other interactions with biological targets. In a study of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the nature of the amino substituent at the C-5 position was systematically varied to investigate its effect on anticancer and antioxidant activities. nih.gov

This research demonstrated that modifications to the 5-amino group, such as the introduction of cyclic or acyclic amines, led to a range of biological potencies. nih.gov For instance, certain derivatives exhibited notable cytotoxic activity against various cancer cell lines, including liver, breast, and leukemia cancer cells. nih.gov The study highlighted that the specific nature of the amine at the C-5 position is a key determinant of the compound's efficacy, with some derivatives showing better antioxidant properties than others. nih.gov

In the broader context of heterocyclic compounds, the presence and accessibility of an amino group can be critical for biological function. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives, functionalization of the 3-amino group led to a significant loss of antiproliferative activity, suggesting that a primary amine at this position is essential for maximal efficacy. nih.gov This underscores the principle that the 5-amino group in this compound is likely a key pharmacophoric feature, participating in essential hydrogen bonding interactions within the binding site of its biological target. The basicity and hydrogen-bonding capacity of the nitrogen atoms in the pyridazine ring, in conjunction with the 5-amino group, can facilitate protonation, hydrogen bond formation, and chelation, which are important for ligand-receptor interactions. nih.gov

Table 2: Cytotoxic Activity of Selected 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one Derivatives

| Compound | 5-Amino Substituent | Cytotoxicity (% inhibition at 10 µM) - Liver Cancer Cells (HEP3BPN 11) |

| 4a | N-methylamino | 76.78 |

| 4b | N-ethylamino | 65.43 |

| 4c | N-propylamino | 58.21 |

| 4e | N-butylamino | 79.04 |

| 4g | N,N-dimethylaminoethylamino | 76.33 (against HL 60) |

Data adapted from a study on 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. nih.gov

Effects of Modifications at Other Pyridazinone Ring Positions (e.g., C-4, C-6)

Modifications at other positions of the pyridazinone ring, such as C-4 and C-6, have been shown to significantly impact the biological activity of this class of compounds. For instance, a study on pyridazin-3(2H)-one derivatives revealed that structural modifications at the C-4 and C-6 positions were part of the strategy to develop potent antiplatelet agents.

In a series of 2-substituted pyridazin-3(2H)-ones, the introduction of a 3-oxo-3-phenylprop-1-en-1-yl fragment at either the C-4, C-5, or C-6 position was explored. This highlights the importance of the substitution pattern around the pyridazinone core for achieving high potency as platelet aggregation inhibitors. While this study did not specifically involve this compound, it establishes the principle that the C-4 and C-6 positions are amenable to modification and that such changes can lead to significant alterations in biological activity.

Research on pyridazinone derivatives as potential PDE4 inhibitors also demonstrates the importance of substituents at various ring positions. In one study, the introduction of an indole (B1671886) moiety at the C-4 position of the pyridazinone ring was a key feature for achieving potent and selective PDE4B inhibition. nih.gov This further supports the notion that the C-4 position is a critical site for modification to modulate the biological activity of pyridazinone-based compounds.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov For pyridazinone derivatives, pharmacophore models have been developed to guide the design of new potent anticancer agents. mdpi.com

A typical pharmacophore model for a class of inhibitors includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov For example, a six-point pharmacophore model (AAARRR) was identified as the best model for a series of tubulin inhibitors, consisting of three hydrogen bond acceptors and three aromatic ring features. mdpi.com Such models are generated based on a set of known active and inactive compounds and are validated for their ability to distinguish between them. mdpi.com

In the context of this compound, a pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the 5-amino group.

A hydrogen bond acceptor feature associated with the carbonyl oxygen at C-3.

An aromatic/hydrophobic feature representing the N-2 o-tolyl ring.

Another hydrogen bond acceptor feature from one of the pyridazinone ring nitrogens.

The development of such a model would enable the virtual screening of large compound libraries to identify novel molecules with a high probability of binding to the target of interest. Furthermore, the 3D contour maps generated from these models can provide a visual representation of the structure-activity relationships, indicating regions where specific physicochemical properties (e.g., hydrophobicity, hydrogen bonding) are favorable or unfavorable for activity. mdpi.com While a specific pharmacophore model for this compound is not explicitly available in the reviewed literature, the principles of pharmacophore modeling for related pyridazinone anticancer agents provide a clear framework for its rational design and optimization.

Table 3: Common Pharmacophoric Features for Pyridazinone-Based Anticancer Agents

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound |

| Hydrogen Bond Donor (HBD) | 5-Amino group (-NH₂) |

| Hydrogen Bond Acceptor (HBA) | C-3 Carbonyl group (C=O) |

| Hydrogen Bond Acceptor (HBA) | Pyridazinone ring nitrogen |

| Aromatic/Hydrophobic (AR/H) | N-2 o-tolyl ring |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic landscape of pyridazinone derivatives. These methods provide a detailed picture of the molecule's geometry and the distribution of its electrons, which are crucial for understanding its chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization of pyridazinone-based ligands has been performed using the B3LYP functional in DFT, which helps in determining the most stable three-dimensional conformation of the molecule.

A critical aspect of electronic property analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ELUMO - EHOMO) are key indicators of a molecule's chemical reactivity and kinetic stability. A low HOMO-LUMO energy gap suggests that a molecule is more likely to be reactive and participate in chemical reactions. For instance, in a study of related pyridazinone derivatives, a low energy gap was found to be indicative of high feasibility for HOMO to LUMO transitions, suggesting potential for applications in electronics and optics. The HOMO and LUMO energy levels for a related N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters for a Related Pyridazinone Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

MEP analysis has been used to study various pyridazinone derivatives. For example, in the study of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, the MEP surface was calculated to identify the reactive sites of the molecule. This analysis helps in understanding how the molecule will interact with other molecules, including biological receptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies have been performed on various pyridazinone derivatives to predict their binding modes and affinities with different enzymes and receptors. For example, derivatives have been docked into the active sites of targets like the urokinase plasminogen activator, which is implicated in cancer. In one study, triazolo-pyridazinone derivatives were evaluated for their anticancer activity, and molecular docking was used to support the experimental findings by predicting how these compounds interact with the urokinase enzyme.

The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction between the ligand and the receptor. For instance, in a study of dihydropyridazin-3(2H)-one derivatives as potential anticonvulsant agents, docking scores were used to rank the compounds based on their predicted binding affinity to human cytosolic branched-chain aminotransferase. Similarly, docking studies on piperazin-1-ylpyridazine derivatives against the dCTPase enzyme revealed varying binding affinities, with one compound showing a Glide Gscore of -4.649, indicating a strong predicted interaction.

Table 2: Example Docking Scores of Related Pyridazinone Derivatives against Different Protein Targets

| Compound Type | Protein Target | Binding Affinity/Score |

|---|---|---|

| Dihydropyridazin-3(2H)-one derivatives | Human cytosolic branched-chain aminotransferase | -6.2 to -10.4 (kcal/mol) |

| Piperazin-1-ylpyridazine derivatives | dCTPase | -3.224 to -4.649 (Glide Gscore) |

| 6-phenylpyridazin-3(2H)-one derivatives | Porcine pancreatic lipase | -5.042 to -6.202 (kcal/mol) |

Data compiled from various studies on related pyridazinone structures.

A crucial part of molecular docking analysis is the identification of key intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic contacts, and π-π stacking.

For example, in the docking of piperazin-1-ylpyridazine derivatives with the dCTPase protein, specific hydrogen bonds were identified with amino acid residues such as Gln82 and Glu78. The pyridazine (B1198779) ring of one compound was also observed to form a π-π stacking interaction with an Arg109 residue. Hydrophobic interactions with residues like Ala108, Phe23, and Trp47 were also noted. Similarly, docking studies of 4-amino and 4-ureido pyridazin-3(2H)-one derivatives with fatty acid-binding protein 4 (FABP4) revealed strong hydrogen bond interactions with key residues like R126 and Y128. These detailed interaction analyses provide a rationale for the observed binding affinities and can guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

MD simulations have been used to study the stability of protein-ligand complexes involving pyridazinone derivatives. For instance, MD simulations were performed on pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives in complex with the main protease of SARS-CoV-2 to evaluate the stability of the binding. Such simulations can reveal changes in the protein structure upon ligand binding and assess whether the key interactions observed in docking are maintained over time. Conformational analysis through MD simulations can also shed light on the intrinsic flexibility of the ligand and how it adapts to the binding pocket of the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach aimed at elucidating the mathematical correlation between the chemical structure of a series of compounds and their biological activity. To date, specific QSAR studies exclusively focused on 5-amino-2-(o-tolyl)pyridazin-3(2H)-one are not extensively available in publicly accessible scientific literature. However, the principles of QSAR provide a robust framework for how such an investigation would be conducted to predict the biological activities of this compound and its analogs.

A hypothetical QSAR study for this compound and related pyridazinone derivatives would commence with the compilation of a dataset of these compounds, along with their experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or EC₅₀ values for receptor agonism/antagonism). Subsequently, a wide array of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

For instance, the electronic properties could be described by descriptors such as partial charges on specific atoms (e.g., the amino group nitrogen or the carbonyl oxygen) and the dipole moment. Steric properties could be represented by parameters like molecular volume and surface area, while hydrophobicity is often modeled using the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) and random forests. This model takes the form of an equation that relates the descriptors to the biological activity. The predictive power of the QSAR model is then rigorously validated using both internal and external sets of compounds that were not used in the model's development.

A successful QSAR model for this compound and its analogs would enable the prediction of the biological activity of novel, yet-to-be-synthesized compounds in this series. This predictive capability is invaluable in drug discovery, as it allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency and desired properties, thereby saving significant time and resources.

Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of pyridazinone derivatives.

| Compound ID | R-Group Modification | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

| 1 | -H (this compound) | 2.15 | 215.25 | 68.75 | 5.2 |

| 2 | -Cl (para-chloro) | 2.85 | 249.70 | 68.75 | 3.1 |

| 3 | -OCH₃ (para-methoxy) | 2.05 | 245.28 | 77.98 | 7.8 |

| 4 | -NO₂ (para-nitro) | 2.20 | 260.25 | 114.55 | 1.5 |

| 5 | -CH₃ (para-methyl) | 2.55 | 229.28 | 68.75 | 4.5 |

Future Perspectives and Emerging Research Avenues for 5 Amino 2 O Tolyl Pyridazin 3 2h One

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 5-amino-2-(o-tolyl)pyridazin-3(2H)-one and its derivatives is likely to move beyond traditional multi-step methods towards more efficient and environmentally friendly approaches. Research on related pyridazinone compounds highlights several promising avenues.

Another avenue is the exploration of novel starting materials and catalysts . Syntheses have been reported starting from materials like 4-oxo-4-phenylbutanoic acid or 3,6-dichloropyridazine, which are then modified through various reactions, including nucleophilic substitution and hydrolysis, to create the pyridazinone core. nih.govmdpi.com The use of greener methods, such as biosynthesis-based approaches for creating related metal complexes, points towards a future emphasis on sustainability in chemical synthesis. researchgate.net Furthermore, modern cross-coupling techniques, like the Buchwald-Hartwig reaction, have been successfully used to create arylamino-substituted heterocyclic compounds and could be applied to synthesize derivatives of the target molecule. mdpi.com

Future synthetic research will likely focus on optimizing reaction conditions to improve efficiency and reduce environmental impact, potentially involving microwave-assisted synthesis or the use of novel, more sustainable catalysts.

Identification of Undiscovered Biological Targets and Mechanisms of Action

While the precise biological profile of this compound remains to be fully elucidated, the broader pyridazinone class exhibits a remarkable diversity of pharmacological activities. This suggests that the target compound could interact with a range of undiscovered biological targets. benthamdirect.comresearchgate.net Research into analogous structures provides a roadmap for future investigation.

The pyridazinone scaffold is a well-established pharmacophore in the development of agents for cancer and cardiovascular diseases. tandfonline.comresearchgate.net Derivatives have been shown to act as vasodilators and to inhibit various targets implicated in cancer, such as PARP, various kinases, and tubulin polymerization. tandfonline.comresearchgate.net The structural similarity of this compound to these compounds makes it a candidate for investigation against similar targets.

Further research could reveal that this compound modulates novel pathways. For example, certain pyridazinones inhibit the proteasome in parasites like Trypanosoma cruzi, a mechanism that is also a validated target in cancer therapy. nih.govacs.org Other derivatives have been investigated as inhibitors of dual-specificity kinases (DYRK1A), glycogen (B147801) synthase kinase-3 (GSK3), or as ligands for N-formyl peptide receptors (FPR) involved in inflammation. nih.gov A systematic screening of this compound against a panel of such targets could uncover unexpected and therapeutically valuable activities.

Advancements in Computational Predictions for Enhanced Compound Design

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating drug discovery by predicting how a molecule will interact with a biological target and forecasting its drug-like properties. beilstein-journals.org For this compound, CADD offers a powerful approach to guide the design of more potent and selective derivatives.

Molecular docking is a primary technique used to simulate the binding of a ligand to the active site of a target protein. This method has been successfully applied to pyridazinone derivatives to understand their interactions with targets like COX-2, the T. cruzi proteasome, and MAO-B. nih.govnih.govresearchgate.net By building a homology model of a potential target and docking this compound into its binding site, researchers can predict binding affinity and identify key interactions, such as hydrogen bonds, that are crucial for activity. nih.gov

Beyond docking, other computational methods can enhance compound design. Quantitative Structure-Activity Relationship (QSAR) studies and the generation of pharmacophore models can define the essential structural features required for a specific biological activity, such as vasodilation. nih.gov In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another critical step, allowing for the early identification of candidates with favorable pharmacokinetic profiles and low potential for toxicity. nih.govmdpi.com

Potential for Development as Multitargeting Ligands

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making it difficult for single-target drugs to be effective. nih.gov This has led to the rise of Multi-Target-Directed Ligands (MTDLs) , single molecules designed to interact with two or more biological targets simultaneously. nih.govnih.gov

The pyridazinone scaffold is an ideal starting point for developing MTDLs due to its proven ability to interact with a wide range of targets. benthamdirect.comresearchgate.netnih.gov For example, researchers have successfully designed tricyclic pyridazinones that act as dual antagonists of adrenergic and serotoninergic G protein-coupled receptors (GPCRs) while also inhibiting cholinesterase enzymes, making them interesting candidates for neurodegenerative diseases. nih.gov The documented dual role of some pyridazinone-based drugs in treating both cardiovascular diseases and cancer further underscores the scaffold's multitargeting potential. tandfonline.com

Future research could focus on modifying this compound to create MTDLs. This could involve linking it to another pharmacophore to create a hybrid molecule or subtly modifying its structure to achieve a desired polypharmacological profile. For instance, a derivative could be engineered to inhibit both a cancer-related kinase and an inflammatory enzyme like COX-2, which would be beneficial in the context of inflammation-driven cancers.

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

To rapidly explore the therapeutic potential of this compound, modern drug discovery platforms integrating combinatorial chemistry and High-Throughput Screening (HTS) are essential. researchgate.netnih.gov

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.gov The this compound molecule is an excellent template for such a library. By systematically using different building blocks to vary the substituents on the amino group (position 5) and the tolyl ring (position 2), a vast and diverse chemical library can be generated. researchgate.net

Once created, this library can be subjected to HTS, where thousands of compounds are automatically tested for activity against specific biological targets. nih.gov HTS facilities are equipped with robotic liquid handlers and advanced detectors that can screen for various activities, such as enzyme inhibition, receptor binding, or changes in cell viability, in formats up to 1536-well plates. thermofisher.comupenn.edu Screening the this compound library against diverse compound collections, such as those containing known bioactives, FDA-approved drugs, or natural products, could quickly identify novel "hits" for further development. upenn.educolumbia.edu This unbiased approach can uncover unexpected biological activities and significantly accelerate the journey from initial compound to lead optimization. nih.govnih.gov

Q & A

Q. What are the typical synthetic routes for 5-amino-2-(o-tolyl)pyridazin-3(2H)-one?

The synthesis often involves multi-step reactions starting from pyridazinone precursors. For example, alkylation or arylation at the N-2 position can be achieved using substituted halides under basic conditions (e.g., anhydrous K₂CO₃ in acetone) . Optimization of solvent systems (e.g., polar aprotic solvents) and catalysts (e.g., phase-transfer catalysts) may improve yields. Reaction progress should be monitored via TLC, with purification by preparative chromatography .

Q. How can the purity and identity of this compound be verified?

Standard analytical techniques include:

- HPLC (≥98% purity threshold, using C18 columns and UV detection) .

- NMR spectroscopy (1H/13C NMR to confirm substituent positions, e.g., o-tolyl and amino groups).

- Mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What safety precautions are recommended during handling?

- Use PPE (gloves, lab coat, goggles) to avoid inhalation/skin contact.

- In case of exposure, immediately rinse with water and seek medical attention .

- Store in a cool, dry environment under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How do substituent modifications (e.g., o-tolyl vs. p-tolyl) impact biological activity?

Structural analogs with varied aryl groups (e.g., 4-(p-tolyl) derivatives) show distinct electronic and steric effects, altering receptor binding or metabolic stability. For instance, bulkier substituents may reduce solubility but enhance target affinity . Computational modeling (e.g., DFT or docking studies) can predict substituent effects on activity .

Q. What strategies resolve contradictions in reported biological data for pyridazinone derivatives?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ determination using consistent cell lines).

- Impurity interference : Re-synthesize compounds with rigorous purity validation .

- Metabolic differences : Compare in vitro vs. in vivo results using metabolite profiling .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Use DMF or DMSO to enhance solubility of intermediates .

- Catalyst screening : Test Pd-based catalysts for cross-coupling steps .

- Process automation : Implement flow chemistry for precise control of reaction parameters .

Q. What analytical methods differentiate polymorphic forms of this compound?

- X-ray crystallography (definitive structural confirmation; see β = 104.01° in monoclinic crystals as a reference) .

- DSC/TGA to identify thermal transitions associated with polymorphs .

- Solid-state NMR to detect lattice environment differences .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Synthesize derivatives with systematic substituent variations (e.g., halogenation at C-5 or alkylation at N-2).

- Evaluate pharmacological endpoints (e.g., IC₅₀, Ki) against relevant targets (e.g., kinases or GPCRs) .

- Correlate electronic (Hammett σ) or lipophilic (logP) parameters with activity trends .

Q. What in silico tools predict metabolic stability or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.